molecular formula C26H24FN3O4S B4046288 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B4046288
M. Wt: 493.6 g/mol
InChI Key: UMMIXMGXMYEEQN-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound that features a unique combination of functional groups, including a dimethoxybenzyl group, a fluorophenyl group, and a thioxoimidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thioxoimidazolidinone core: This can be achieved by reacting a suitable amine with carbon disulfide and an appropriate aldehyde under basic conditions.

    Introduction of the dimethoxybenzyl group: This step involves the alkylation of the thioxoimidazolidinone intermediate with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl bromide.

    Acylation with phenylacetamide: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzyl alcohol: Shares the dimethoxybenzyl group but lacks the thioxoimidazolidinone core.

    4-fluorobenzyl bromide: Contains the fluorophenyl group but is a simpler molecule without the complex structure of the target compound.

    Phenylacetamide: A simpler amide that lacks the additional functional groups present in the target compound.

Uniqueness

2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4S/c1-33-22-13-8-17(14-23(22)34-2)16-29-21(15-24(31)28-19-6-4-3-5-7-19)25(32)30(26(29)35)20-11-9-18(27)10-12-20/h3-14,21H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMIXMGXMYEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide

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